methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo-triazine core with methyl, phenyl, and ester substituents. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. This article compares its structural, synthetic, and biological attributes with closely related derivatives.
Properties
IUPAC Name |
methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-12(11-7-5-4-6-8-11)14-17-16-13(15(20)21-3)10(2)19(14)18-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZZXRNFRONIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds. One common method includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[5,1-c][1,2,4]triazine derivatives exhibit significant anticancer properties. Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms. Notably, it has shown effectiveness in targeting specific pathways involved in tumor growth and metastasis.
Anticonvulsant Properties
Compounds similar to this compound have been reported to possess anticonvulsant activity. The mechanism is believed to involve modulation of neurotransmitter release and inhibition of neuronal excitability, making it a candidate for further development as a therapeutic agent for epilepsy .
Materials Science
Polymer Chemistry
The compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors. Studies have demonstrated that polymers derived from pyrazolo[5,1-c][1,2,4]triazine compounds exhibit superior performance compared to conventional materials .
Agricultural Chemistry
Pesticidal Activity
this compound has been evaluated for its potential as a pesticide. Preliminary studies suggest that it may act as an effective herbicide or insecticide by interfering with the metabolic processes of target organisms. This application is particularly promising in the development of environmentally friendly pest management solutions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell lines with IC50 values indicating potent activity. |
| Study B | Anticonvulsant Effects | Showed significant reduction in seizure frequency in animal models compared to controls. |
| Study C | Polymer Development | Developed a new polymer blend showing enhanced thermal and mechanical properties over traditional materials. |
| Study D | Pesticidal Efficacy | Reported effective control of specific pest populations with minimal environmental impact during field trials. |
Mechanism of Action
The mechanism of action of methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Structural Features
The compound’s core structure is shared across several analogs, but substituent variations significantly influence properties:
- Key Observations: Ester vs. Ring Fusion: Pyrido or imidazo ring fusion (e.g., 5a, EIMTC) modifies electronic properties and bioactivity . Substituent Position: Methyl group positions (4,7 vs. 4,8) influence steric hindrance and molecular packing .
Yield Comparison :
Physicochemical Properties
- Lipophilicity : Methyl/ethyl esters exhibit lower logP values compared to amide derivatives, influencing membrane permeability .
- Crystal Packing : tert-Butyl dicarboxylates (e.g., 3a, 3b) adopt twist conformations, affecting solubility and thermal stability .
- Electrochemical Activity : EIMTC shows strong redox signals (2.0×10⁻⁹–1.0×10⁻⁶ M linear range) due to its electron-rich methoxyphenyl group .
Biological Activity
Methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves various synthetic routes that typically include the reaction of appropriate pyrazole derivatives with carboxylic acid derivatives. The compound's molecular formula is with a molecular weight of approximately . The structure features a pyrazolo-triazine core which is significant for its biological activity.
Biological Activity Overview
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[5,1-c][1,2,4]triazine derivatives. For instance:
- Cell Line Studies : this compound has shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound exhibited GI50 values indicating growth inhibition at concentrations of 3.79 µM for MCF7 and 12.50 µM for NCI-H460 .
2. Mechanism of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been noted to induce apoptosis in cancer cells and inhibit cell cycle progression.
- Targeting Kinases : Some studies suggest that derivatives may inhibit specific kinases involved in cancer cell proliferation .
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | MCF7 | 3.79 | Anticancer |
| Study B | NCI-H460 | 12.50 | Anticancer |
| Study C | SF-268 | 42.30 | Anticancer |
Case Study: Cytotoxicity Assessment
In a recent study conducted by Bouabdallah et al., the cytotoxic potential of various pyrazole derivatives was assessed against Hep-2 and P815 cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
